molecular formula C15H12N2O3 B7791339 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione

5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione

Cat. No.: B7791339
M. Wt: 268.27 g/mol
InChI Key: FSXOKUFHDQSRNR-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(4-methoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15(17)19/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXOKUFHDQSRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

An Overview of Isoindoline 1,3 Dione Phthalimide Derivatives in Medicinal Chemistry

The isoindoline-1,3-dione scaffold, commonly known as phthalimide (B116566), is recognized as a privileged pharmacophore in drug discovery. Its structure, featuring a bicyclic system with an imide group fused to a benzene (B151609) ring, provides a versatile template for chemical modification. The hydrophobic nature of the phthalimide ring allows for easier passage across biological membranes, a desirable property for drug candidates. researchgate.net

Derivatives of phthalimide have been synthesized and investigated for a wide array of therapeutic applications. The biological activity can be significantly modulated by introducing various substituents onto the phthalimide ring or at the nitrogen atom of the imide group. documentsdelivered.com This structural versatility has led to the discovery of compounds with a broad spectrum of pharmacological effects. researchgate.net

Research has demonstrated that phthalimide derivatives exhibit significant biological activities, including:

Anti-inflammatory: Certain derivatives have shown the ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-α (TNF-α). nih.gov

Anticancer: The phthalimide scaffold is a core component of several anticancer agents. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.net

Antimicrobial: Numerous phthalimide analogs have been identified with potent activity against various strains of bacteria and fungi. researchgate.net

Anticonvulsant: The structural features of phthalimides have been explored for the development of agents to control seizures. researchgate.net

Antiviral and Antimalarial: The core structure has been incorporated into molecules designed to combat viral infections and parasitic diseases like malaria. researchgate.net

The diverse biological activities of phthalimide derivatives underscore their importance in medicinal chemistry and continue to drive research into novel analogs with improved efficacy and selectivity. researchgate.netnih.gov

Table 1: Selected Biological Activities of Isoindoline-1,3-dione (Phthalimide) Derivatives

Biological Activity Example Derivative Class Research Finding
Anti-inflammatory N-substituted phthalimides Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov
Anticancer N-benzylisoindole-1,3-dione derivatives Showed inhibitory effects on the viability of adenocarcinoma (A549) cells. nih.gov
Antimicrobial Hybridized phthalimides Potent activity against various bacterial and fungal strains, with minimal inhibitory concentrations (MICs) comparable to clinical antibiotics. researchgate.net
Anticonvulsant N-phthalimide amino acid derivatives Investigated as potential agents for the treatment of seizures. researchgate.net
Antimalarial 4-amino-N-phenylphthalimides Inhibition of Plasmodium falciparum growth at low micromolar concentrations.

Significance of the 5 Amino 2 4 Methoxyphenyl Isoindoline 1,3 Dione Core Structure

While specific biological activity data for 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione is not extensively detailed in publicly available research, the significance of its structural components—the aminophthalimide core and the N-(4-methoxyphenyl) substituent—can be inferred from studies on closely related analogs.

The presence of an amino group on the phthalimide (B116566) ring is a key feature. Research into various aminophthalimide derivatives has highlighted its importance for biological activity. For instance, the position and presence of the amino group can influence the molecule's therapeutic properties.

A study focusing on a positional isomer, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione , revealed potent antimalarial activity. This compound was shown to inhibit the growth of both sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action was suggested to be the inhibition of the parasite's cytochrome bc1 complex, a crucial enzyme for its survival.

The same study also shed light on the N-aryl substituent. The presence of the 4-methoxyphenyl (B3050149) group was found to be beneficial for the observed antimalarial activity. This suggests that this specific substituent at the nitrogen atom of the phthalimide core plays a positive role in the molecule's interaction with its biological target.

Therefore, while direct evidence for the 5-amino isomer is pending, the core structure of this compound combines two key pharmacophoric features: an aminophthalimide ring and a para-substituted N-phenyl group, which in a closely related analog have been associated with significant anti-parasitic activity.

Historical Context of Isoindoline 1,3 Diones As Biologically Active Scaffolds

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. These methods are used to understand the electron distribution, reactivity, and spectroscopic properties of isoindoline-1,3-dione derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. For isoindoline-1,3-dione derivatives, DFT studies have been employed to understand their molecular and electronic characteristics. nih.govsemanticscholar.org These computational investigations help in correlating the theoretical data with experimental results, such as those from infrared and NMR spectroscopy. nih.gov

DFT calculations can also shed light on the reactivity of these compounds. The distribution of electron density, for instance, can indicate nucleophilic and electrophilic sites within the molecule. For example, in related compounds, the carbonyl oxygens of the isoindoline-1,3-dione ring are identified as nucleophilic in nature. researchgate.net This information is crucial for understanding potential chemical reactions and interactions with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and has a greater capacity for electron transfer. researchgate.net

For analogues of 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, HOMO-LUMO analysis helps in understanding their charge transfer properties. academie-sciences.fr The delocalized π-electrons in the isoindole structure make these compounds potential candidates for applications in nonlinear optics. acgpubs.org The analysis of these frontier orbitals can also provide insights into how these molecules might interact with biological macromolecules, as compounds with enhanced electron transfer capabilities may bind more readily to targets like proteins or DNA. researchgate.net The distribution of HOMO and LUMO orbitals can indicate the regions of the molecule involved in electron donation and acceptance, respectively. nih.govresearchgate.net

ParameterSignificanceApplication to Isoindoline-1,3-dione Analogues
HOMO Energy Represents the electron-donating ability of a molecule.Higher HOMO energy indicates a better electron donor.
LUMO Energy Represents the electron-accepting ability of a molecule.Lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap Correlates with chemical reactivity and stability.A smaller gap suggests higher reactivity and potential for charge transfer interactions. researchgate.net

Molecular Simulation Techniques

Molecular simulations are used to study the physical movements of atoms and molecules. These techniques are invaluable for understanding how a ligand might interact with a biological target and its stability in a complex environment.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict the binding mode and affinity of a ligand for a specific protein target. For isoindoline-1,3-dione derivatives, molecular docking studies have been performed to investigate their interactions with various enzymes. jmpas.comnih.govnih.gov

These studies have shown that isoindoline-1,3-dione analogues can interact with targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. jmpas.com For instance, docking studies have been used to explore the binding of these compounds to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. nih.govmdpi.com The phthalimide (B116566) moiety is often a key pharmacophore in these interactions. nih.gov Docking simulations can also help to understand the binding modes within cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. nih.gov

Target EnzymeTherapeutic AreaKey Interactions with Isoindoline-1,3-dione Analogues
Acetylcholinesterase (AChE)Alzheimer's DiseaseInteraction with both catalytic and peripheral active sites. nih.gov
Butyrylcholinesterase (BuChE)Alzheimer's DiseasePotential for inhibition. nih.gov
Cyclooxygenase (COX)InflammationInteractions within the active site. nih.gov
RSK2CancerBinding mode studies performed. rsc.org
Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH)MalariaStrong binding predicted. nih.gov

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of a ligand-protein complex. For isoindoline-1,3-dione derivatives, MD simulations have been used to assess the stability of the complexes formed between these compounds and their target proteins. researchgate.netnih.gov

By simulating the behavior of the complex in a dynamic environment, researchers can gain insights into the durability of the interactions predicted by molecular docking. nih.govacs.org These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of a lead compound. SAR studies involve modifying the chemical structure of a compound and observing the effect on its biological activity, while QSAR aims to create a mathematical model that relates the chemical structure to the activity.

For isoindoline-1,3-dione derivatives, SAR studies have shown that the isoindoline-1,3-dione ring system is often an essential pharmacophore. nih.gov Modifications to other parts of the molecule, such as the substituents on the N-phenyl ring, can significantly impact the biological activity. jmpas.com For example, in the context of AChE inhibitors, substitutions on the benzyl (B1604629) moiety have been shown to influence inhibitory potency. nih.gov

QSAR studies provide a more quantitative approach. For a series of 1,3-dioxoisoindoline-4-aminoquinolines with antiplasmodial activity, a QSAR model was developed to predict their activity based on calculated molecular descriptors. nih.gov This model, developed using techniques like Genetic Function Algorithm (GFA) and validated for its predictive power, can guide the design of new, more potent analogues. nih.gov Such models highlight the importance of specific physicochemical properties and structural features for the observed biological activity. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

The isoindoline-1,3-dione scaffold, a core component of this compound, is recognized in medicinal chemistry as a significant pharmacophore. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. The planar and hydrophobic nature of the isoindoline-1,3-dione ring system is crucial for its interaction with various biological targets. nih.gov

Pharmacophore models based on this scaffold are frequently employed in drug discovery, particularly in virtual screening campaigns to identify novel bioactive compounds. tandfonline.com These models typically highlight key features such as hydrophobic regions, hydrogen bond acceptors, and aromatic rings. For instance, in the design of acetylcholinesterase (AChE) inhibitors, the phthalimide moiety is known to interact with the peripheral anionic site of the enzyme, making it a valuable component in pharmacophore-based design. nih.gov

A typical pharmacophore model for an isoindoline-1,3-dione-based inhibitor might include the following features:

Feature TypeDescriptionRole in Binding
Aromatic Ring (AR)The planar phthalimide ring system.Engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's active site. researchgate.net
Hydrogen Bond Acceptor (HBA)The two carbonyl oxygen atoms of the dione (B5365651) group.Form crucial hydrogen bonds with hydrogen bond donor residues (e.g., Tyr, Ser) in the binding pocket. researchgate.net
Hydrophobic (HY)The N-substituted aryl group (e.g., 4-methoxyphenyl).Occupies a hydrophobic pocket, contributing to binding affinity and selectivity. nih.gov
Hydrogen Bond Donor (HBD)The amino group at the 5-position.Can form hydrogen bonds with acceptor residues, enhancing the binding affinity.

Virtual screening is a computational technique that involves searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. By using a pharmacophore model as a filter, researchers can significantly narrow down the number of compounds for experimental testing. tandfonline.com For example, a pharmacophore model consisting of a hydrogen bond donor, a positive ionizable point, and three hydrophobic points has been successfully used to screen databases and identify novel inhibitors. tandfonline.com This approach has been applied to discover isoindoline-1,3-dione derivatives with potential activity against various enzymes and receptors. nih.govmdpi.com

Conformational Analysis and Energy Landscapes

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and the energy associated with each arrangement. The isoindoline-1,3-dione core provides a relatively rigid, planar scaffold. nih.gov However, significant conformational flexibility arises from the rotation around the single bonds connecting the N-aryl substituent (the 4-methoxyphenyl (B3050149) group) and the amino group to the core ring.

Understanding the conformational landscape—the potential energy surface of the molecule as a function of its conformational degrees of freedom—is crucial for predicting its preferred binding mode to a biological target. Computational methods such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for exploring this landscape. nih.gov

MD simulations can track the atomic movements of the molecule over time, revealing its dynamic behavior and the stability of different conformations. researchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the molecule's backbone, which indicates the stability of a particular conformation over the simulation time. A lower RMSD value generally suggests a more stable conformation. researchgate.net DFT studies provide insights into the electronic properties and reactivity of different conformers, helping to identify the lowest energy (most stable) structures. nih.gov

These computational approaches are essential for:

Identifying low-energy, stable conformations that are likely to be biologically active.

Understanding how the molecule's shape can change to fit into a protein's binding site.

Assessing the stability of the ligand-protein complex once binding has occurred. researchgate.net

The table below summarizes computational methods often applied in the conformational analysis of isoindoline-1,3-dione analogues.

Computational MethodPurpose in Conformational AnalysisKey Outputs
Molecular Dynamics (MD) SimulationTo simulate the dynamic behavior of the molecule and its interaction with a target protein over time.Trajectories, RMSD, Root Mean Square Fluctuation (RMSF), interaction energies. researchgate.net
Density Functional Theory (DFT)To calculate the electronic structure and energy of different conformers to determine their relative stability.Optimized geometries, HOMO-LUMO energy gaps, molecular electrostatic potential maps. nih.gov
Molecular DockingTo predict the preferred binding orientation of the molecule within a target's active site.Binding affinity scores, docked poses, ligand-protein interaction maps. mdpi.com

In Silico Toxicity Prediction

Before a compound can be considered for further development, its potential for toxicity must be assessed. In silico toxicity prediction uses computational models to estimate the likelihood that a chemical will have harmful effects on the body. This is a critical step in early-stage drug discovery, as it helps to eliminate compounds with unfavorable safety profiles, saving time and resources. jmpas.com

For this compound and its analogues, various toxicological endpoints can be predicted using quantitative structure-activity relationship (QSAR) models and specialized software. These models correlate a compound's chemical structure with its known toxicological properties.

Commonly predicted toxicity endpoints and pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties include:

Ames Toxicity: Predicts the mutagenic potential of a compound, i.e., its ability to cause mutations in the DNA of bacteria.

Hepatotoxicity: Estimates the potential for the compound to cause liver damage.

hERG Inhibition: Predicts the likelihood of the compound blocking the hERG potassium channel, which can lead to cardiac arrhythmia.

Lipinski's Rule of Five: Assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to have good oral bioavailability. jmpas.com

The following table presents a hypothetical in silico toxicity and ADMET profile for a representative isoindoline-1,3-dione analogue, based on common computational predictions found in the literature.

ParameterPredicted Value/OutcomeImplication
Toxicity
Ames ToxicityNon-mutagenicLow risk of causing genetic mutations.
HepatotoxicityLow riskUnlikely to cause significant liver damage.
hERG I / II InhibitorNon-inhibitorLow risk of causing drug-induced cardiac issues.
Pharmacokinetics (ADME)
Human Intestinal AbsorptionHighWell-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the brain, reducing potential central nervous system side effects.
Lipinski's Rule of FivePass (0 violations)Good drug-like properties, suggesting potential for oral administration. jmpas.com

These in silico predictions provide a valuable preliminary assessment of a compound's safety profile, guiding further experimental validation. jmpas.com

Future Research Perspectives and Translational Outlook

Development of Novel Synthetic Pathways for Scalability

The advancement of 5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione from a laboratory curiosity to a potential therapeutic agent necessitates the development of synthetic routes that are not only efficient but also scalable and environmentally sustainable. Traditional synthesis of N-substituted phthalimides often involves the condensation of phthalic anhydride (B1165640) with primary amines. mdpi.com While effective for initial studies, these methods may not be optimal for large-scale production.

Future research is anticipated to focus on green chemistry principles to devise novel synthetic strategies. rsc.orgnih.gov This could involve the use of recyclable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and improve yields. For instance, the development of one-pot, multi-component reactions could streamline the synthesis process, making it more time- and cost-effective. nih.gov Furthermore, exploring continuous flow chemistry processes could offer significant advantages for scalability, providing better control over reaction parameters and facilitating safer, more consistent production of the target compound. The adaptation of methods like the reaction of functionalized lactams with carbanions followed by reductive aminocyclization could also offer alternative pathways to related core structures. researchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and discovery of novel isoindoline-1,3-dione derivatives. In silico tools are already being employed to predict the biological activity of new compounds. mdpi.com Future efforts will likely involve the development of sophisticated ML models trained on large datasets of existing isoindoline-1,3-dione analogs and their biological activities.

These models can be used for:

Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key molecular features that govern the biological activity of these compounds.

Virtual Screening: To rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific target.

De novo drug design: To generate entirely new molecular structures with optimized properties for potency, selectivity, and pharmacokinetic profiles.

By leveraging AI, researchers can significantly reduce the time and cost associated with the early stages of drug discovery, allowing for a more focused and efficient exploration of the chemical space around the this compound scaffold.

Identification and Validation of New Molecular Targets

Derivatives of isoindoline-1,3-dione have demonstrated a broad spectrum of biological activities, suggesting they may interact with multiple molecular targets. mdpi.com Known targets for this class of compounds include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenase (COX), and protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.govnih.gov

Future research will aim to identify and validate novel molecular targets for this compound and its derivatives. This can be achieved through a variety of modern techniques:

Chemical Proteomics: Utilizing affinity-based probes to isolate and identify protein targets from complex biological samples.

Phenotypic Screening: Screening the compound against a wide array of cell-based assays to identify unexpected biological effects, which can then be traced back to a specific molecular target.

Computational Target Prediction: Using algorithms that predict potential protein targets based on the chemical structure of the compound.

Once a potential new target is identified, rigorous validation studies will be required to confirm the interaction and its relevance to a particular disease state. This comprehensive approach will broaden the potential therapeutic applications of this class of compounds.

Elucidation of Comprehensive Pharmacological Mechanisms

A thorough understanding of the pharmacological mechanisms of this compound is crucial for its development as a therapeutic agent. Beyond simply identifying the molecular target, it is essential to understand the downstream consequences of the drug-target interaction. For instance, the inhibition of enzymes like 5-HT3 and tachykinin NK1 receptors has been implicated in preventing chemotherapy-induced nausea and vomiting. nih.gov

Future investigations should employ a systems biology approach to map the complex signaling pathways modulated by the compound. Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound. Molecular docking studies can further elucidate the specific interactions between the compound and its target protein at the atomic level, revealing key binding modes. nih.govmdpi.com This detailed mechanistic understanding is critical for predicting both efficacy and potential off-target effects, guiding the rational design of safer and more effective drugs.

Rational Design and Optimization of Derivatives with Enhanced Potency and Selectivity

The ultimate goal of future research is the rational design of derivatives of this compound with improved potency and selectivity for their intended molecular target. This process relies on a deep understanding of the structure-activity relationship (SAR), which can be established through systematic chemical modifications of the parent compound and subsequent biological evaluation.

Computational modeling and molecular docking play a pivotal role in this process, allowing researchers to visualize how modifications to the chemical structure might affect binding to the target protein. rsc.org For example, studies on related isoindoline-1,3-dione derivatives have shown that the introduction of different substituents can significantly impact their inhibitory activity against various enzymes. nih.govnih.gov

The table below summarizes the inhibitory activities of various isoindoline-1,3-dione derivatives against acetylcholinesterase (AChE), illustrating how structural modifications can influence potency.

Compound TypeModificationTargetIC50 (µM)
2-(diethylaminoalkyl)-isoindoline-1,3-dione6-7 methylene (B1212753) groups in alkyl chainAChE0.9 - 19.5 nih.gov
2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dioneSubstituted phenyl ringAChE0.91 nih.gov
isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybridsVarious substitutionsAChE2.1 - 7.4 nih.govnih.gov
Substituted benzyl (B1604629) ring directly connected to phthalimide (B116566)Various substitutionsAChE10 - 140 nih.gov

By systematically exploring substitutions on both the isoindoline (B1297411) core and the 4-methoxyphenyl (B3050149) ring of this compound, researchers can aim to develop new chemical entities with optimized pharmacological profiles, paving the way for their potential translation into novel therapeutics.

Q & A

Q. How do researchers address challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Use process simulation software to model heat transfer and mixing dynamics at larger scales. Optimize membrane separation technologies (e.g., nanofiltration) for efficient purification. Monitor batch consistency via inline spectroscopy (e.g., Raman) for real-time quality control .

Key Methodological Themes

  • Experimental Design : Statistical DoE , factorial designs .
  • Computational Integration : Reaction path searches , DFT simulations .
  • Data Validation : Cross-lab reproducibility , sensitivity analysis .
  • Characterization : Multi-spectral techniques , comparative SAR .

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